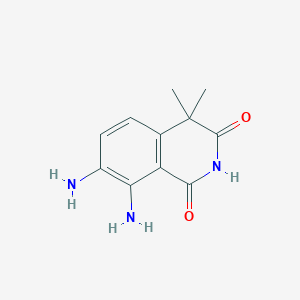

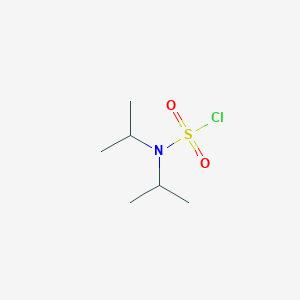

![molecular formula C11H21N3O5S B12286829 6-Amino-2-[[2-amino-3-(carboxymethylsulfanyl)propanoyl]amino]hexanoic acid](/img/structure/B12286829.png)

6-Amino-2-[[2-amino-3-(carboxymethylsulfanyl)propanoyl]amino]hexanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Carbocysteine-lysine, also known as lysine carbocysteinate, is a compound formed by the combination of carbocysteine and lysine. Carbocysteine is a mucolytic agent that helps reduce the viscosity of mucus, making it easier to expel from the respiratory tract. Lysine is an essential amino acid that plays a crucial role in protein synthesis and various metabolic processes. The combination of these two compounds enhances the therapeutic effects of carbocysteine, making it more effective in treating respiratory conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbocysteine-lysine involves the reaction between carbocysteine and lysine. One common method is to mix L-lysine and carbocysteine in an aqueous solution, allowing a salt-forming reaction to occur. The resulting product is then spray-dried to obtain carbocysteine-lysine . This method avoids the use of organic solvents, making it environmentally friendly and cost-effective.

Industrial Production Methods

In industrial settings, the production of carbocysteine-lysine follows similar principles but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pH, and concentration of reactants, to ensure high yield and purity. The spray-drying technique is commonly used to produce a uniform and high-quality product.

Chemical Reactions Analysis

Types of Reactions

Carbocysteine-lysine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its therapeutic effects and stability.

Common Reagents and Conditions

Oxidation: Carbocysteine-lysine can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction is typically carried out under mild conditions to prevent degradation of the compound.

Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride. These reactions are conducted under controlled conditions to ensure the selective reduction of specific functional groups.

Substitution: Substitution reactions involve the replacement of one functional group with another. Common reagents include halogens, acids, and bases. These reactions are carried out under specific conditions to achieve the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of carbocysteine-lysine can lead to the formation of disulfide bonds, enhancing its stability and therapeutic effects.

Scientific Research Applications

Carbocysteine-lysine has a wide range of scientific research applications in various fields:

Chemistry: In chemistry, carbocysteine-lysine is used as a model compound to study the behavior of mucolytic agents and their interactions with other molecules.

Biology: In biological research, it is used to investigate the mechanisms of mucus production and clearance in respiratory diseases.

Medicine: In medicine, carbocysteine-lysine is used to treat respiratory conditions such as chronic obstructive pulmonary disease (COPD) and bronchiectasis by reducing mucus viscosity and facilitating its expulsion

Industry: In the pharmaceutical industry, carbocysteine-lysine is used in the formulation of various medications and therapeutic agents.

Mechanism of Action

Carbocysteine-lysine exerts its effects by reducing the viscosity of mucus, making it easier to expel from the respiratory tract. The compound works by breaking down the disulfide bonds in mucus glycoproteins, thereby reducing their viscoelastic properties . This action helps clear the airways and improve respiratory function. Additionally, carbocysteine-lysine has antioxidant and anti-inflammatory properties, which further contribute to its therapeutic effects .

Comparison with Similar Compounds

Carbocysteine-lysine is unique compared to other mucolytic agents due to its combination with lysine. This combination enhances its therapeutic effects and provides additional benefits such as improved stability and bioavailability. Similar compounds include:

N-acetylcysteine (NAC): Another mucolytic agent that works by breaking down mucus glycoproteins. NAC does not have the added benefits of lysine.

Erdosteine: A mucolytic agent with antioxidant properties, similar to carbocysteine-lysine, but lacks the lysine component.

Bromhexine: A mucolytic agent that enhances mucus clearance but does not have the same antioxidant and anti-inflammatory properties as carbocysteine-lysine.

Properties

IUPAC Name |

6-amino-2-[[2-amino-3-(carboxymethylsulfanyl)propanoyl]amino]hexanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N3O5S/c12-4-2-1-3-8(11(18)19)14-10(17)7(13)5-20-6-9(15)16/h7-8H,1-6,12-13H2,(H,14,17)(H,15,16)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXFWVUHYOBPQHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(C(=O)O)NC(=O)C(CSCC(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4E)-4-Deoxy-4-[2-(1,1-dimethylethoxy)-2-oxoethylidene]-2,3-O-(1-methylethylidene)-beta-L-erythropentopyranoside Methyl Ether](/img/structure/B12286762.png)

![8-Aminobicyclo[3.2.1]octane-3,8-dicarboxylic acid](/img/structure/B12286770.png)

![3-[(4-Sulfanylpyrrolidine-2-carbonyl)amino]benzoic acid](/img/structure/B12286772.png)

![Hydroxylamine,O-[(2-chloro-3-pyridinyl)methyl]-](/img/structure/B12286791.png)

![methyl 4-[hydroxy-(2-oxo-1,3-dioxolan-4-yl)methyl]-2-methyl-4,7a-dihydro-3aH-pyrano[3,4-d][1,3]oxazole-6-carboxylate](/img/structure/B12286828.png)

![7-[5-[5-[3,4-Dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-methylchromen-2-one](/img/structure/B12286834.png)

![4-Azido-2,3-bis(phenylmethoxy)-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B12286840.png)